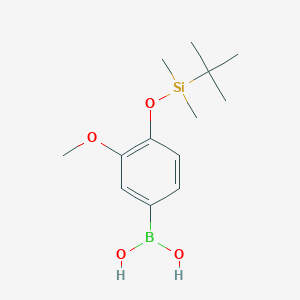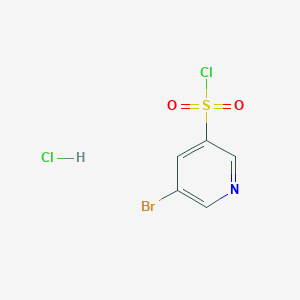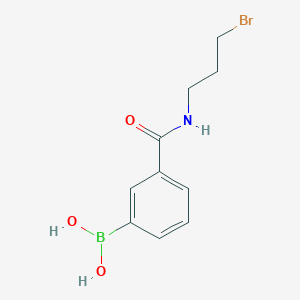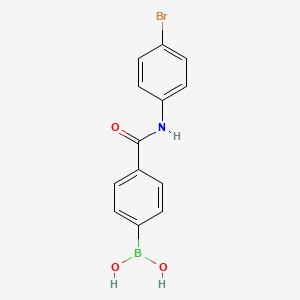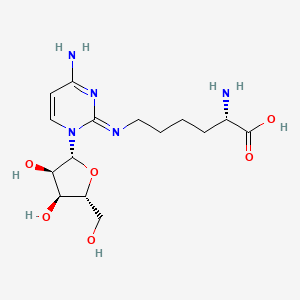
2-赖氨酰胞苷
描述
2-Lysylcytidine (2-LysC) is an important natural product with a wide range of applications in biochemistry and medicine. It is an amino acid derivative of cytidine and is a key component of several proteins and peptides. 2-LysC has been studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, 2-LysC has been used in laboratory experiments to study the structure, function, and regulation of proteins and peptides.
科学研究应用
tRNA 修饰中的分子机制
- 密码子识别和 tRNA 身份:赖氨酸是细菌 AUA 密码子特异性 tRNA(Ile) 摆动位置的关键修饰剂,对确定密码子和氨基酸特异性至关重要。酶 tRNA(Ile)-赖氨酸合成酶 (TilS) 使用 ATP 和赖氨酸作为底物合成赖氨酸 (Ikeuchi 等,2005)。
解码遗传信息
- 在遗传解码中的功能:赖氨酸对于细菌和古菌中遗传密码的精确解码至关重要。它在 tRNA 中的存在阻止了与 AUG 密码子的碱基配对,并确保了 AUA 密码子的特异性解读。不同的酶促机制,如腺苷酸化和磷酸化,参与了在不同的生物体中将摆动胞苷修饰为赖氨酸 (Numata,2015)。
在 T 淋巴细胞活化中的作用
- 参与免疫反应:赖氨酸的衍生物 2-溶血磷脂酰胆碱在激活人静息 T 淋巴细胞中起着重要作用,有助于白细胞介素 2 受体和 DNA 合成的表达。这表明它参与了免疫反应机制 (Asaoka 等,1992)。
进化意义
- 解码系统中的趋同进化:涉及赖氨酸的细菌和古菌中 AUA 密码子的类似解码系统是趋同进化的结果。这种进化发生在这些生物的系统发生分裂之后,突出了赖氨酸在遗传编码中的进化意义 (Suzuki & Numata,2014)。
生物医学研究
- 氟硫酸化学探针:在化学生物学和药物化学领域,赖氨酸衍生物如芳基氟硫酸盐已显示出与各种氨基酸残基(包括赖氨酸)结合的潜力。该应用对于药物发现和生物医学研究具有重要意义 (Jones,2018)。
牛乳腺上皮细胞中的蛋白质合成
- 刺激蛋白质合成:赖氨酸是赖氨酸的重要组成部分,可促进牛乳腺上皮细胞中的蛋白质合成。这一过程通过哺乳动物雷帕霉素靶蛋白 (mTOR) 等途径得以促进,突出了赖氨酸在动物生理和乳制品生产中的重要性 (Lin 等,2018)。
属性
IUPAC Name |
(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUIKMWKDMPDE-IINAIABHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NCCCCC(C(=O)O)N)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NCCCC[C@@H](C(=O)O)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657499 | |
| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Lysylcytidine | |
CAS RN |
144796-96-3 | |
| Record name | N6-(4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinylidene)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144796-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~6~-(4-Amino-1-beta-D-ribofuranosylpyrimidin-2(1H)-ylidene)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of 2-lysylcytidine and how does it achieve this?
A1: 2-lysylcytidine (lysidine), a modified nucleoside, plays a crucial role in accurate decoding of the genetic code in bacteria. [, ] It specifically allows the tRNA responsible for carrying isoleucine (tRNAIle) to recognize the AUA codon. This is significant because both AUA and AUG codons code for amino acids, isoleucine and methionine, respectively. Lysidine modification at the wobble position (first position) of the tRNAIle anticodon prevents pairing with the G nucleotide in the AUG codon. [, ] This ensures that tRNAIle specifically recognizes the AUA codon and accurately incorporates isoleucine into the growing polypeptide chain during protein synthesis.
Q2: How does the biosynthesis of 2-lysylcytidine differ from its archaeal counterpart, 2-agmatinylcytidine?
A2: Although both 2-lysylcytidine (lysidine) in bacteria and 2-agmatinylcytidine (agmatidine) in archaea serve the same purpose of ensuring accurate AUA codon decoding, they are synthesized by distinct enzymatic mechanisms. [] In bacteria, tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine using l-lysine and ATP as substrates. [] Conversely, in archaea, tRNAIle-agm2C synthetase (TiaS) utilizes agmatine and ATP to produce agmatidine. [] This suggests that despite their similar function and somewhat similar structures, the evolutionary paths to achieve specific AUA decoding diverged in bacteria and archaea.
Q3: How is the tRNA molecule specifically recognized during 2-lysylcytidine formation?
A3: Both TilS and TiaS, despite belonging to different protein families and utilizing distinct catalytic mechanisms, share a similar tRNA recognition mechanism. [] They achieve specificity by recognizing the acceptor stem of the tRNA molecule, effectively discriminating between tRNAIle and other tRNAs, like tRNAMet. [] This shared recognition strategy highlights the importance of accurate tRNA selection for the fidelity of protein synthesis in both bacteria and archaea.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



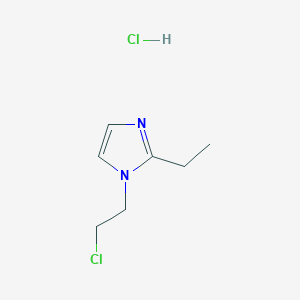
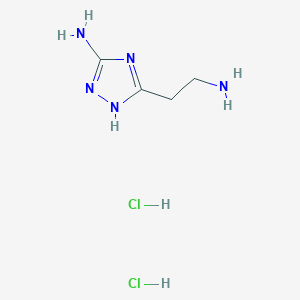
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

